molecular formula C7H12N2O3 B2598232 2-[(Pyrrolidine-1-carbonyl)amino]acetic acid CAS No. 501652-98-8

2-[(Pyrrolidine-1-carbonyl)amino]acetic acid

Cat. No.: B2598232
CAS No.: 501652-98-8
M. Wt: 172.184
InChI Key: XEFADMITQSJCKI-UHFFFAOYSA-N
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Description

2-[(Pyrrolidine-1-carbonyl)amino]acetic acid is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Pyrrolidine-1-carbonyl)amino]acetic acid typically involves the reaction of pyrrolidine with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an aqueous or organic solvent at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(Pyrrolidine-1-carbonyl)amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

2-[(Pyrrolidine-1-carbonyl)amino]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione: A versatile scaffold used in medicinal chemistry with similar structural features.

    Proline: An amino acid with a pyrrolidine ring, commonly used in peptide synthesis and as a catalyst in asymmetric synthesis.

    Pyrrolizines: Compounds with a fused pyrrolidine ring, known for their biological activity.

Uniqueness

2-[(Pyrrolidine-1-carbonyl)amino]acetic acid is unique due to its specific functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its combination of a pyrrolidine ring and a carbonyl group makes it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.

Properties

IUPAC Name

2-(pyrrolidine-1-carbonylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3/c10-6(11)5-8-7(12)9-3-1-2-4-9/h1-5H2,(H,8,12)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFADMITQSJCKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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